Product packaging for 3-Cyclopropyl-5-methylphenol(Cat. No.:)

3-Cyclopropyl-5-methylphenol

Cat. No.: B13982309
M. Wt: 148.20 g/mol
InChI Key: DMTKNMQKPBZACF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Cyclopropyl (B3062369) Group in Organic Chemistry

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating structural motif in organic chemistry. wikipedia.org Its high ring strain, a consequence of the 60° bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbons, leads to enhanced reactivity. fiveable.me This strain energy makes cyclopropanes valuable synthetic intermediates, as the ring can be opened under various conditions to afford functionalized linear chains. fiveable.me

Furthermore, the bonding in cyclopropane (B1198618) is not a simple sigma bond framework. The Walsh model and Coulson-Moffitt model describe the C-C bonds as having significant p-orbital character, often referred to as "bent bonds". wikipedia.org This gives the cyclopropyl group some properties analogous to a carbon-carbon double bond, including the ability to participate in conjugation and stabilize adjacent positive charges. wikipedia.orgstackexchange.com This electronic nature allows the cyclopropyl group to act as a good π-electron donor. stackexchange.comacs.org The unique steric and electronic properties of the cyclopropyl group are leveraged in medicinal chemistry to modulate the physical and biological properties of molecules. fiveable.me

Overview of Substituted Phenolic Compounds and their Chemical Relevance

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly attached to an aromatic ring. britannica.com They are fundamental building blocks in organic synthesis and are found in a vast array of natural products and industrial chemicals. britannica.comyoutube.comnih.gov The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming substituents to the ortho and para positions. britannica.com It also imparts acidic properties to the molecule, with phenols being significantly more acidic than aliphatic alcohols. britannica.com

Research Landscape of 3-Cyclopropyl-5-methylphenol and Cognate Structures

The specific compound, this compound, combines the features of a substituted phenol (B47542) with the unique characteristics of a cyclopropyl group. While extensive research on this exact molecule is not widely available in public literature, the study of related structures provides valuable insights.

Research into cyclopropyl-substituted phenols often focuses on their synthesis and potential applications. For instance, methods for the cyclopropylation of phenols have been developed, highlighting the interest in creating these types of molecules. nih.govacs.org The introduction of a cyclopropyl group onto a phenol can influence its properties in several ways, including its lipophilicity and metabolic stability, which are important considerations in drug discovery. nih.gov

Studies on analogous compounds, such as 2-cyclopropyl-5-methylphenol (B13929410) and other halogenated or functionalized derivatives, indicate an active interest in this class of molecules within synthetic and medicinal chemistry. smolecule.comfluorochem.co.ukaksci.com The investigation of these cognate structures often involves their synthesis, characterization, and exploration of their biological activities, such as antimicrobial or antioxidant properties. smolecule.com The presence of both a cyclopropyl and a methyl group on the phenol ring of this compound suggests a molecule with a specific combination of steric bulk and electronic properties that could be of interest for further investigation.

Interactive Data Table: Properties of Related Cyclopropyl Phenolic Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Cyclopropyl-5-methylphenol499236-68-9C10H12O148.20
(3-Bromo-2-hydroxy-5-methylphenyl)(cyclopropyl)methanone1247430-17-6C11H11BrO2255.11
3-Chloro-2-cyclopropyl-5-methylphenol---C10H11ClO---
4-Chloro-2-cyclopropyl-5-methylphenol---------
3-(cyclopropylmethoxy)-4-fluoro-5-methylphenol2921880-33-1C11H13FO2196.22

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B13982309 3-Cyclopropyl-5-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3-cyclopropyl-5-methylphenol

InChI

InChI=1S/C10H12O/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8,11H,2-3H2,1H3

InChI Key

DMTKNMQKPBZACF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)C2CC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropyl 5 Methylphenol and Analogues

Direct Synthetic Routes to Cyclopropyl-Functionalized Phenols

Directly forming the aromatic ring with the desired cyclopropyl (B3062369) and methyl substituents is an efficient strategy. This often involves cyclization reactions that build the phenol (B47542) ring from acyclic precursors.

Base-Mediated [3+3] Cyclization Reactions

A notable method for synthesizing cyclopropyl-functionalized phenols is through a base-mediated [3+3] cyclization. This approach involves the reaction of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-cyclopropylprop-2-en-1-ones. rsc.org In this reaction, the ketone acts as a two-carbon nucleophilic component, while the ketene (B1206846) dithioacetal serves as a three-carbon electrophilic partner, constructing the six-membered ring through a cycloaromatization process. rsc.org

The reaction is typically initiated by the Michael addition of the ketone enolate to the ketene dithioacetal. This is followed by the elimination of a methylthio group and subsequent intramolecular condensation and aromatization under basic conditions to yield the final phenol product. rsc.orgnih.gov Sodium hydride (NaH) in dimethylformamide (DMF) is a common base/solvent system for this transformation. rsc.orgnih.gov This method has been successfully applied to synthesize a variety of tri- and tetra-substituted phenols, including those bearing a cyclopropyl group. rsc.org

Annulation of Ketones with Ketene Dithioacetals

The annulation of ketones with ketene dithioacetals provides a versatile route to highly functionalized phenols. rsc.orgnih.gov This method is particularly effective for creating polysubstituted aromatic rings. The reaction proceeds via a 1,3-dianionic pathway, where a ketone, upon deprotonation by a strong base like sodium hydride, acts as a dianion equivalent. rsc.orgnih.gov This dianion then reacts with an α-aroyl ketene dithioacetal in a [3+3] cycloaddition fashion. rsc.org

The scope of this reaction is broad, accommodating various symmetrical and asymmetrical ketones. For the synthesis of cyclopropyl-containing phenols, a key precursor is 1-cyclopropyl-3,3-bis(methylthio)prop-2-en-1-one. nih.gov The reaction of this precursor with different ketones allows for the introduction of diverse substituents onto the resulting phenol ring. rsc.orgnih.gov The general procedure involves mixing the α-aroyl ketene dithioacetal, the ketone, and sodium hydride in a solvent like DMF and stirring at a moderate temperature. rsc.orgnih.gov

Strategies for Constructing the Cyclopropyl Moiety within Phenolic Scaffolds

An alternative to direct synthesis is the modification of existing phenolic structures to introduce a cyclopropyl group. These methods often involve rearrangements or cyclization reactions on precursors that already contain the phenol ring.

Acid-Mediated Cyclopropylcarbinol Ring Expansion Approaches

While not a direct synthesis of 3-cyclopropyl-5-methylphenol, acid-mediated ring expansion of cyclopropylcarbinols is a relevant strategy for constructing cyclopropyl-containing cyclic systems. This type of reaction, often promoted by Brønsted or Lewis acids, can be used to form larger rings from cyclobutyl precursors. For instance, the semipinacol ring expansion of 2-(1-hydroxycyclobutyl) derivatives can lead to the formation of functionalized cyclopentanones.

Photochemical Rearrangements Leading to Cyclopropyl-Containing Structures

Photochemical rearrangements offer a powerful tool for the synthesis of complex molecular architectures, including those with cyclopropane (B1198618) rings. nih.gov The irradiation of certain bicyclic molecules containing a cyclopropane ring in proximity to a double bond can induce photoisomerization. rsc.org For example, the photochemical rearrangement of 2-phenyl-2,5-cyclohexadien-1-ones provides an efficient route to highly substituted phenols. nih.gov While this specific example does not directly yield a cyclopropyl-substituted phenol, the underlying principles of photochemical rearrangement can be applied to design synthetic routes to such compounds. nih.govrsc.org

Another relevant photochemical approach involves the permutation of meta-substituted phenols. nih.gov Irradiation in the presence of a Lewis or Brønsted acid can cause the selective migration of alkyl or aryl groups. nih.gov This process proceeds through the formation of phenolic arenium ions, which undergo a 4π electrocyclization followed by a "1,2-methylene shift". nih.gov By controlling the irradiation wavelength, it is possible to direct the substituent to either the ortho or para position. nih.gov

Regio- and Stereo-selective Acylation of Aryl Cyclopropanes

The direct functionalization of an aryl cyclopropane through acylation represents another synthetic strategy. While the provided search results focus more on the synthesis of acyloxycyclopropanes through the hydroacyloxylation of cyclopropenes, the principles of controlling regioselectivity in reactions involving cyclopropane rings are highly relevant. rsc.orgresearchgate.net For instance, Rh(I)-catalyzed asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids demonstrates the ability to control the position of functionalization.

Furthermore, Rh(II)-catalyzed enantioselective aryl C-H bond cyclopropylation allows for the construction of cyclopropane rings directly onto aromatic systems. nih.gov This method utilizes diazomethyl hypervalent iodine reagents and styrenes in the presence of a chiral dirhodium carboxylate catalyst. nih.gov The reaction proceeds via the catalytic generation of a chiral Rh(II) carbene, which then undergoes an electrophilic aromatic substitution. nih.gov This strategy offers a high degree of control over the site, regio-, and stereoselectivity of the cyclopropylation. nih.gov

Data Tables

Table 1: Key Reagents and Conditions for Synthetic Methodologies

Methodology Key Reagents Typical Conditions Product Type
Base-Mediated [3+3] Cyclization 1,3-Dianionic ketones, 3,3-bis(methylthio)-1-cyclopropylprop-2-en-1-one, NaHDMF, 50 °CCyclopropyl-functionalized phenols
Annulation of Ketones Ketones, α-aroyl ketene dithioacetals, NaHDMF, 50 °CPolysubstituted phenols
Photochemical Rearrangement meta-substituted phenols, Lewis/Brønsted acidsIrradiation (e.g., 310 nm or 390 nm)Isomerized phenols
Aryl C-H Cyclopropylation Arenes, diazomethyl hypervalent iodine reagents, styrenes, Rh(II) catalystOrganic solventAryl cyclopropanes

Advanced Functionalization Techniques for Phenol Ring Formation

The construction of the phenol core, especially with a specific substitution pattern like that in this compound, often requires more than classical electrophilic substitution. Advanced methodologies provide precise control over regioselectivity and functional group tolerance. These techniques include building the ring through cyclization and aromatization, employing transition metals to catalyze bond formation, and utilizing acid catalysis to orchestrate complex ring-forming cascades.

Intramolecular Cyclization and Aromatization Processes

Intramolecular cyclization is a powerful strategy for constructing cyclic systems, including the aromatic core of phenols. These reactions typically involve a suitably functionalized acyclic precursor that undergoes ring closure, often followed by an aromatization step to yield the final phenolic product.

One common approach involves the cyclization of phenol derivatives that have a reactive side chain. For instance, the acid-catalyzed or metal-catalyzed cyclization of 2-allylphenols is a well-established method for producing 2,3-dihydro-2-methylbenzofurans. researchgate.net This process, while not directly forming a phenol, illustrates the principle of intramolecular ring formation originating from a phenolic hydroxyl group. A subsequent ring-opening and aromatization sequence could theoretically lead to a substituted phenol.

A more complex but relevant strategy is the homo-Nazarov cyclization, which involves the 4π-electrocyclization of a divinyl ketone or its equivalent. The cyclization of aryl-cyclopropyl ketones, for example, can be initiated by a Lewis acid or Brønsted acid to induce ring-opening of the cyclopropyl group, creating a stabilized carbocation that then participates in a cyclization event. researchgate.netchimia.ch While these reactions typically form cyclopentenones, designing a substrate that could undergo a subsequent aromatization step presents a potential, albeit challenging, pathway to functionalized phenols. The high ring strain of the cyclopropane ring makes it an active participant in such transformations. researchgate.netnih.gov

Oxidative cyclization mediated by hypervalent iodine reagents represents another versatile method for synthesizing complex polycyclic compounds from phenol derivatives. nih.gov In these reactions, the aromatic ring is activated by the iodine reagent, facilitating an intramolecular nucleophilic attack from a side-chain, which can lead to the formation of new rings fused to the phenol. nih.gov

Below is a table summarizing representative intramolecular cyclization reactions on phenol analogues.

Reaction Type Catalyst/Reagent Substrate Example Product Type Key Finding
HydroalkoxylationAluminum isopropoxide2-Allylphenol2-Methyl-2,3-dihydrobenzofuranAn efficient, high-temperature cyclization of nonactivated alkenes. researchgate.net
Oxidative CyclizationHypervalent Iodine1-(2-Azidoethyl)-isoquinolin-7-olDemethyl(oxy)aaptamine skeletonDemonstrates cyclization at the ortho-position of a phenol derivative. nih.gov
Cascade CyclizationIron(III) chlorideAryl allyl etherDihydrobenzofuranA cascade Claisen rearrangement followed by in-situ cyclization. researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Phenol Synthesis

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile tools for C-O bond formation in the synthesis of phenols. beilstein-journals.org These methods typically involve the coupling of an aryl halide or triflate with a hydroxide (B78521) source, mediated by a palladium or copper catalyst. beilstein-journals.orgyoutube.com This approach offers significant advantages, including mild reaction conditions and a broad substrate scope. beilstein-journals.org

A plausible and highly efficient route to this compound would involve a two-step sequence. The first step is the synthesis of a key intermediate, 3-bromo-5-methylphenol (B1280546). This can be achieved through a practical one-pot C-H activation/borylation/oxidation sequence starting from 3-bromotoluene (B146084). nih.gov Alternatively, the direct hydroxylation of 3-bromo-5-iodotoluene or a related dihalide using a transition metal catalyst could form the phenolic hydroxyl group.

Once 3-bromo-5-methylphenol is obtained, the cyclopropyl group can be introduced via a second transition metal-catalyzed cross-coupling reaction. A Suzuki-Miyaura coupling using cyclopropylboronic acid or a Negishi coupling with a cyclopropylzinc reagent, catalyzed by a palladium complex, would be a standard and effective method for this transformation.

The direct hydroxylation of aryl halides is a key step in many phenol syntheses. A variety of catalyst systems have been developed for this purpose, demonstrating the versatility of this approach.

Catalyst System Ligand Hydroxide Source Substrate Example Key Feature
Pd(dba)₂ / P(t-Bu)₃Tri-tert-butylphosphineKOHAryl chlorides/bromidesHighly active for less reactive aryl chlorides.
CuIL-prolineNaOHIodobenzeneAn early and effective copper-based system. beilstein-journals.org
CuIPolyethylene glycol (PEG-400)KOHAryl iodidePEG-400 acts as both ligand and solvent. beilstein-journals.org
CuSO₄·5H₂OL-sodium ascorbateKOHAryl iodides/bromidesUtilizes a bio-renewable ligand. beilstein-journals.org
Ni(OTf)₂ / dcypt1,2-Bis(dicyclohexylphosphino)ethaneH₂O / PhSiH₃(Hetero)aryl halidesUses water as the hydroxyl source.

Brønsted Acid-Catalyzed Cyclization Approaches

Brønsted acids are effective catalysts for a variety of organic transformations, including cyclization and alkylation reactions for the synthesis of substituted phenols. rsc.org These catalysts function by protonating a substrate to generate a reactive intermediate, such as a carbocation, which then undergoes a subsequent reaction.

In the context of synthesizing substituted phenols, Brønsted acids can catalyze Friedel-Crafts type alkylations of the electron-rich phenol ring. A potential strategy for introducing a cyclopropyl group onto a phenol, such as m-cresol (B1676322) (3-methylphenol), would involve the reaction with a cyclopropyl-containing electrophile. For example, a cyclopropyl carbinol could be protonated by a strong Brønsted acid like triflic acid (TfOH) to generate a stabilized carbocation, which would then alkylate the phenol ring. The regioselectivity of this alkylation (ortho vs. para) can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

Recent studies have shown that chiral Brønsted acids, such as N-triflylphosphoramide, can catalyze enantioselective and highly regioselective additions of phenols to unsaturated systems. researchgate.netdoi.org For instance, the para-selective Friedel-Crafts reaction between phenols and 1-alkynylnaphth-2-ols proceeds with excellent yields and selectivity, demonstrating the high level of control achievable with modern Brønsted acid catalysis. researchgate.net

Cascade reactions initiated by Brønsted acids also provide efficient pathways to complex molecular scaffolds. These reactions can involve an initial intermolecular hydroarylation followed by an intramolecular cyclization, creating fused ring systems in a single synthetic operation. researchgate.net While direct application to the synthesis of this compound is not widely reported, the underlying principles offer a template for future synthetic design.

Catalyst Reaction Type Substrate 1 Substrate 2 Product Type
Triflic Acid (TfOH)Cascade Cyclizationo-Alkynylbenzoic acidPhenolOrtho-alkylated phenol derivative researchgate.net
N-TriflylphosphoramideFriedel-Crafts AlkylationPhenol1-Alkynylnaphth-2-olAxially chiral biaryl researchgate.net
Camphorsulfonic acid(4+2) Cyclocondensation3-Substituted IndoleDonor-Acceptor CyclopropaneDihydropyrido[1,2-a]indole nih.gov

Chemical Reactivity and Transformations of 3 Cyclopropyl 5 Methylphenol and Its Derivatives

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of 3-cyclopropyl-5-methylphenol is a primary site for a variety of chemical reactions typical of phenols. These transformations are fundamental in the synthesis of derivatives with modified physical and biological properties. Common reactions include etherification and esterification, which mask the acidic proton of the hydroxyl group and can alter the molecule's solubility, and electronic profile.

Etherification: The reaction of this compound with alkyl halides in the presence of a base, such as sodium hydride or potassium carbonate, yields the corresponding ether. This Williamson ether synthesis is a classic and versatile method for introducing a wide range of alkyl or aryl groups onto the phenolic oxygen.

Esterification: Acylation of the phenolic hydroxyl group can be achieved using acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. This reaction produces phenyl esters, which can serve as protecting groups or introduce new functional handles into the molecule.

Below is a table summarizing these representative reactions of the phenolic hydroxyl group.

Reaction TypeReagentsProduct Type
EtherificationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Alkyl aryl ether
EsterificationAcyl halide (e.g., CH₃COCl), Base (e.g., Pyridine)Phenyl ester

Transformations of the Cyclopropyl (B3062369) Moiety

The three-membered ring of the cyclopropyl group is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening and rearrangement reactions that are not observed in larger cycloalkanes. These transformations can be initiated by heat, light, or various reagents, including acids, bases, and transition metals.

The strained C-C bonds of the cyclopropane (B1198618) ring can be cleaved under various conditions to afford open-chain products. The regioselectivity of the ring-opening is often influenced by the substituents on the ring and the nature of the reagent. In the context of arylcyclopropanes like this compound, the aromatic ring can stabilize intermediates formed during the ring-opening process.

Acid-catalyzed ring-opening reactions, for instance, can proceed through a protonated cyclopropane intermediate, which is then attacked by a nucleophile. nih.govacs.orgscispace.com The position of the nucleophilic attack is directed by the ability of the substituents to stabilize the resulting carbocationic species. Transition metal-catalyzed reactions offer another powerful avenue for cyclopropane ring-opening, often proceeding through metallacyclobutane intermediates. nih.gov These reactions can lead to a diverse array of products through subsequent reductive elimination, β-hydride elimination, or other organometallic processes. Furthermore, radical-mediated ring-opening can be initiated by photolysis or the use of radical initiators, leading to 1,3-difunctionalized products. nih.govresearchgate.net

The following table provides an overview of different approaches to cyclopropane ring-opening.

Reaction TypeCatalyst/ReagentIntermediate/Key Step
Acid-CatalyzedBrønsted or Lewis AcidsProtonated cyclopropane/Carbocation
Transition Metal-CatalyzedNi, Rh, Pd complexesOxidative addition/Metallacyclobutane
Radical-MediatedPhotoredox catalysts, Radical initiatorsRadical addition/β-scission

Substituted cyclopropanes can exist as stereoisomers (cis/trans or enantiomers). The interconversion of these isomers can be achieved under thermal, photochemical, or catalytic conditions. For arylcyclopropanes, photochemical isomerization is a well-documented process. acs.orgrsc.org Excitation of the aromatic ring can lead to energy transfer to the cyclopropane, resulting in the cleavage of a C-C bond to form a 1,3-diradical intermediate. Rotation around the remaining C-C bonds followed by ring closure can lead to the formation of a different stereoisomer.

Catalytic methods for the stereochemical isomerization of cyclopropanols have also been developed, notably using silver(I) catalysts. acs.org This process is thought to proceed through the formation of a silver homoenolate, which can undergo reversible ring-opening and closing to allow for the interconversion of diastereomers. acs.org While this has been demonstrated on cyclopropanols, the underlying principles could potentially be extended to other substituted cyclopropanes.

A more sophisticated approach to cyclopropane functionalization involves a "deconstruction-reconstruction" strategy. rsc.orgnih.govrsc.org This method entails a ring-opening of the cyclopropane to form a linear intermediate, which is then functionalized, followed by a subsequent ring-closing to regenerate the cyclopropane ring with a newly installed functional group. rsc.orgnih.govrsc.org

One such strategy employs a cooperative photoredox and N-heterocyclic carbene (NHC) catalysis for the formal C(sp³)–H acylation of aryl cyclopropanes. rsc.orgnih.govrsc.org In this process, the cyclopropane ring is first opened to form a γ-chloro-ketone intermediate. rsc.orgnih.govrsc.org This intermediate then undergoes a 1,3-elimination reaction to reconstruct the cyclopropane ring, now bearing an acyl group. rsc.orgnih.govrsc.org This approach avoids the need for pre-installed directing groups and allows for the direct functionalization of the cyclopropane ring. nih.govrsc.org

Derivatization and Scaffold Modification Studies

The synthesis of derivatives and analogues of this compound is crucial for exploring its chemical space and for potential applications in various fields. These modifications can involve reactions at the phenolic hydroxyl group, the aromatic ring, or the cyclopropyl moiety, as previously discussed.

The synthesis of analogues with different substitution patterns on the aromatic ring can significantly impact the molecule's properties. A practical one-pot C-H activation/borylation/oxidation sequence has been reported for the preparation of 3,5-disubstituted phenols. nih.gov For example, 3-bromo-5-methylphenol (B1280546) can be prepared from 3-bromotoluene (B146084) on a multigram scale in high yield. nih.gov This methodology could potentially be adapted for the synthesis of analogues of this compound by starting with a suitably substituted cyclopropyl arene.

The introduction of various functional groups, such as halogens, nitro groups, or additional alkyl groups, onto the aromatic ring can be achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions will be governed by the directing effects of the hydroxyl, methyl, and cyclopropyl groups.

Introduction of Heterocyclic Moieties via Phenol (B47542) Linkage

The introduction of heterocyclic moieties to this compound via its phenolic oxygen creates a class of compounds known as aryl ethers. This transformation is a cornerstone of synthetic chemistry, offering a pathway to molecules with potential applications in various fields of chemical research. The linkage is typically formed through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, where the oxygen atom of the phenol acts as a nucleophile.

Several established methodologies can be applied for the synthesis of such derivatives. The Williamson ether synthesis, a classic and reliable method, involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from a heterocyclic halide. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

For instance, the reaction of this compound with a chloro-substituted pyrimidine (B1678525) or triazine in the presence of a suitable base would be expected to yield the corresponding (3-cyclopropyl-5-methylphenoxy)pyrimidine or triazine derivative. The reactivity of the heterocyclic halide is a key factor, with electron-deficient heterocyclic systems being more susceptible to nucleophilic aromatic substitution.

More contemporary methods, such as the Buchwald-Hartwig and Ullmann cross-coupling reactions, provide powerful alternatives, especially for less reactive heterocyclic halides. The Buchwald-Hartwig O-arylation employs a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the phenol with a heterocyclic halide or triflate. This method is known for its broad substrate scope and tolerance of various functional groups. Similarly, the Ullmann condensation, which typically uses a copper catalyst, is effective for the formation of diaryl ethers and can be applied to the synthesis of heterocyclic ethers of this compound.

The table below outlines the general parameters for these key reactions applicable to the synthesis of heterocyclic ethers of this compound.

Reaction NameTypical ReagentsCatalystSolventTemperature
Williamson Ether SynthesisThis compound, Heterocyclic Halide, Base (e.g., K₂CO₃, NaH)NoneDMF, AcetonitrileRoom Temp. to Reflux
Buchwald-Hartwig O-ArylationThis compound, Heterocyclic Halide/Triflate, Base (e.g., Cs₂CO₃)Palladium complex with phosphine ligandToluene, Dioxane80-120 °C
Ullmann CondensationThis compound, Heterocyclic Halide, Base (e.g., K₂CO₃)Copper salt (e.g., CuI)Pyridine, DMF100-200 °C

Halogenation and other Electrophilic Aromatic Substitutions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of both the hydroxyl (-OH) and the methyl (-CH₃) groups. These substituents are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the hydroxyl group. In the case of this compound, the available positions for substitution are C2, C4, and C6. Steric hindrance from the existing substituents can influence the regioselectivity of these reactions.

Halogenation

Halogenation, the introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring, can be achieved using various reagents.

Bromination : The bromination of this compound can be readily accomplished using reagents such as molecular bromine (Br₂) in a solvent like acetic acid or carbon tetrachloride. A milder and often more selective alternative is the use of N-bromosuccinimide (NBS). Given the activating nature of the ring, the reaction is expected to proceed readily, potentially leading to polybromination if the reaction conditions are not carefully controlled. The primary products would be 2-bromo-3-cyclopropyl-5-methylphenol and 4-bromo-3-cyclopropyl-5-methylphenol.

Iodination : Iodination is typically carried out with iodine (I₂) in the presence of an oxidizing agent or with a more reactive iodine source like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction with NIS, often catalyzed by an acid, provides a convenient method for the regioselective iodination of activated aromatic rings.

Other Electrophilic Aromatic Substitutions

Nitration : The introduction of a nitro group (-NO₂) is achieved by treating the phenol with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Due to the activating nature of the phenol, this reaction must be conducted under carefully controlled, often mild, conditions to prevent oxidation and the formation of polymeric byproducts. The expected products are the corresponding nitrophenols.

Friedel-Crafts Acylation and Alkylation : These reactions introduce acyl (R-C=O) and alkyl (R) groups, respectively. Friedel-Crafts acylation is typically performed with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The resulting ketone is less reactive than the starting phenol, which prevents multiple acylations. Friedel-Crafts alkylation with an alkyl halide and a Lewis acid is also possible, though it is often more difficult to control and can be prone to polyalkylation and carbocation rearrangements.

Formylation : The introduction of a formyl group (-CHO) can be achieved through reactions like the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction is generally effective for electron-rich aromatic compounds like phenols.

The table below summarizes the expected outcomes of various electrophilic aromatic substitution reactions on this compound.

ReactionReagent(s)Expected Major Product(s)
BrominationBr₂ or NBSMono- and di-brominated derivatives at positions 2, 4, and 6.
IodinationI₂/oxidizing agent or NISMono-iodinated derivatives at positions 2, 4, and 6.
NitrationHNO₃/H₂SO₄Mono-nitrated derivatives at positions 2, 4, and 6.
Friedel-Crafts AcylationAcyl chloride/AlCl₃Acylated derivatives, primarily at the less sterically hindered positions.
Vilsmeier-Haack FormylationPOCl₃/DMFFormylated derivatives at the ortho and para positions.

Advanced Analytical Characterization and Elucidation Methodologies

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to the elucidation of the chemical structure of 3-cyclopropyl-5-methylphenol, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise connectivity of atoms in this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, the methyl protons, and the protons of the cyclopropyl (B3062369) group. The aromatic protons would appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The hydroxyl proton signal is often a broad singlet, with its chemical shift being concentration and solvent-dependent. The methyl group protons would present as a singlet, likely in the upfield region (around δ 2.2-2.4 ppm). The protons of the cyclopropyl ring are anticipated to show complex multiplets in the highly shielded region of the spectrum (typically δ 0.5-1.0 ppm for the CH₂ groups and δ 1.5-2.0 ppm for the CH group), a characteristic feature of this strained ring system. For comparison, the cyclopropyl protons in cyclopropylbenzene are observed at approximately δ 0.66-0.91 ppm, and the methine proton at δ 1.84 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by showing signals for each unique carbon atom. The aromatic carbons would resonate in the downfield region (δ 110-160 ppm), with the carbon bearing the hydroxyl group being the most deshielded. The methyl carbon would appear at a characteristic upfield chemical shift (around δ 20-25 ppm). The cyclopropyl carbons would also have distinctive shifts, with the methine carbon appearing at a different chemical shift than the methylene carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH6.5 - 7.5Multiplet
Phenolic OHVariable (broad)Singlet
Methyl (CH₃)2.2 - 2.4Singlet
Cyclopropyl CH1.5 - 2.0Multiplet
Cyclopropyl CH₂0.5 - 1.0Multiplet

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups present in a molecule. In this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H and C-O bonds of the phenol (B47542) group, as well as vibrations from the aromatic ring and the cyclopropyl and methyl substituents.

A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group; the broadening is a result of intermolecular hydrogen bonding adichemistry.compressbooks.publibretexts.org. The C-O stretching vibration of the phenol would likely appear as a strong band in the 1260-1180 cm⁻¹ region adichemistry.com. Aromatic C=C stretching vibrations are expected to produce several sharp bands in the 1450-1600 cm⁻¹ range pressbooks.puborgchemboulder.com. The presence of the cyclopropyl group would be indicated by C-H stretching vibrations typically observed just above 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Phenolic O-HStretch3200 - 3600Strong, Broad
Aromatic C=CStretch1450 - 1600Medium to Strong
Phenolic C-OStretch1260 - 1180Strong
Aromatic C-HStretch3000 - 3100Medium
Cyclopropyl C-HStretch>3000Medium
Methyl C-HStretch2850 - 2960Medium

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₀H₁₂O), HRMS would provide an exact mass measurement that can be used to confirm its elemental composition.

The fragmentation pattern in the mass spectrum would also provide structural information. Phenols typically show a strong molecular ion peak (M⁺) libretexts.orgdocbrown.info. Common fragmentation pathways for phenols include the loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO) to form a stable cyclopentadienyl cation libretexts.org. The presence of the cyclopropyl and methyl groups would also lead to characteristic fragmentation patterns.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation and analysis of this compound, particularly when it is part of a complex mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound sgsaxys.comthermofisher.coms4science.at.

In a typical GC-MS analysis, the sample mixture is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound. GC-MS is particularly valuable for determining the presence and quantity of this compound in reaction mixtures, environmental samples, or other complex matrices sgsaxys.comrsc.org. The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum provide two independent parameters for confident identification.

High-Performance Liquid Chromatography (HPLC) for Compound Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. preprints.org Its application is crucial in quality control within the pharmaceutical industry to determine the concentration of active ingredients and impurities. preprints.org For the quantification of this compound, a reverse-phase HPLC method is often employed.

In a typical reverse-phase HPLC setup for a phenolic compound like this compound, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A common mobile phase composition for the analysis of similar phenolic compounds, such as 3-Ethyl-5-methylphenol, consists of a mixture of acetonitrile, water, and an acidifier like phosphoric acid to ensure the analyte is in its non-ionized form, which promotes retention on the non-polar stationary phase. sielc.com Detection is frequently carried out using a UV-Vis detector, as the aromatic ring of the phenol absorbs ultraviolet light at a specific wavelength, typically around 274 nm for phenolic compounds. epa.gov

The quantification of this compound is achieved by creating a calibration curve. This involves preparing a series of standard solutions of known concentrations and injecting them into the HPLC system. The peak area response for each standard is plotted against its concentration. The concentration of this compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 274 nm
Retention Time (Expected) ~ 5.8 min
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL

Note: The data in this table is illustrative and based on typical methods for similar phenolic compounds. Actual values may vary depending on the specific instrumentation and experimental conditions.

Applications of Emerging Spectroscopic Techniques

Near-Infrared Spectroscopy (NIRS) for Organic Substance Analysis

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that has gained significant traction for the analysis of organic substances, including phenolic compounds. researchgate.net This method utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). The absorption of NIR radiation by a sample corresponds to overtones and combination bands of the fundamental molecular vibrations. These absorptions are typically weaker than those in the mid-infrared region but provide valuable information about the chemical composition of the sample.

For the analysis of this compound, NIRS can be employed for at-line or in-line process monitoring, as well as for rapid quality control of raw materials and finished products. The technique requires minimal to no sample preparation, making it a time- and cost-effective analytical tool. researchgate.net The NIR spectrum of this compound would be characterized by absorption bands arising from the O-H, C-H (aromatic, methyl, and cyclopropyl), and other functional groups present in the molecule.

Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are essential for extracting meaningful information from the complex NIR spectra. PCA can be used for qualitative analysis, such as raw material identification and classification, while PLS regression is employed for quantitative analysis, correlating the spectral data to specific chemical properties, like the concentration of this compound.

Functional GroupWavenumber Range (cm⁻¹)Type of Vibration
O-H (Phenolic) 7140 - 6660First Overtone of O-H Stretch
Aromatic C-H 6000 - 5500First Overtone of C-H Stretch
Methyl C-H 5920 - 5750First Overtone of C-H Stretch
Cyclopropyl C-H 6100 - 5900First Overtone of C-H Stretch
Aromatic C-H 4760 - 4550Combination Bands
Aliphatic C-H 4500 - 4000Combination Bands

Note: The wavenumber ranges provided in this table are approximate and can be influenced by the molecular environment and sample matrix.

Computational and Theoretical Studies on 3 Cyclopropyl 5 Methylphenol Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods provide a powerful lens through which the behavior and characteristics of 3-cyclopropyl-5-methylphenol can be predicted and analyzed.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules like this compound. mdpi.comaaai.org DFT methods, particularly with hybrid functionals like B3LYP, are widely used to accurately predict a range of molecular properties. nih.gov For this compound, DFT calculations would be instrumental in optimizing the molecular geometry to its lowest energy state. This process would yield precise predictions of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.

Furthermore, DFT is employed to calculate vibrational frequencies. researchgate.net These theoretical frequencies, when compared with experimental infrared (IR) and Raman spectroscopy data, can aid in the assignment of spectral bands to specific molecular vibrations. Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed, providing insights into the stability and reactivity of the molecule under various conditions. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. This information is vital for predicting its behavior in chemical reactions. The HOMO-LUMO gap also provides a theoretical basis for understanding the electronic absorption spectra of the molecule. scispace.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a visual and quantitative understanding of a molecule's electronic landscape and its interactions with its environment.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map displays regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich and electron-poor, respectively.

For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atom of the hydroxyl group, highlighting its role as a potential hydrogen bond donor. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which significantly influence the physical properties of the compound.

Investigation of Thermodynamic Parameters and Dipole Moments

Computational methods can provide reliable estimates of various thermodynamic parameters. For this compound, calculations would typically be performed to determine standard thermodynamic functions such as heat capacity, entropy, and enthalpy. scispace.com These parameters are essential for understanding the molecule's stability and its behavior in chemical equilibria.

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in photonics and optoelectronics. nih.gov Computational chemistry plays a vital role in the rational design of molecules with desirable NLO properties. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Hirshfeld Surface Analysis in Intermolecular Interaction Studies

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.

For a molecule like this compound, Hirshfeld surface analysis would provide critical insights into the nature and extent of its intermolecular contacts. The analysis generates a three-dimensional surface around the molecule, which can be color-coded to represent different properties. One of the most common representations is the normalized contact distance (dnorm), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or no significant interactions.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of internal (dᵢ) and external (dₑ) distances from the surface to the nearest nucleus. For this compound, the fingerprint plot would be expected to show distinct regions corresponding to different types of interactions. The prominent interactions would likely involve the hydroxyl group, leading to O···H contacts, as well as H···H, C···H, and C···C contacts arising from the aromatic ring, methyl, and cyclopropyl (B3062369) groups.

A hypothetical breakdown of the contributions of different intermolecular contacts for this compound, based on analyses of similar phenolic compounds, is presented in the table below. nih.govmq.edu.au

Interaction TypeHypothetical Contribution (%)
H···H45 - 55
C···H/H···C20 - 30
O···H/H···O10 - 20
C···C5 - 10

This table is illustrative and based on typical values for similar organic molecules.

Mechanistic Investigations through Computational Approaches

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. For this compound, theoretical approaches can be employed to investigate various potential reaction pathways, such as electrophilic aromatic substitution, oxidation of the phenol (B47542), or reactions involving the cyclopropyl group. escholarship.org

Density Functional Theory (DFT) is a commonly used method for these types of investigations. By calculating the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. The energies of these points provide crucial information about the thermodynamics and kinetics of the reaction.

For instance, a computational study on the nitration of this compound would involve calculating the energies of the starting materials, the Wheland intermediate (a resonance-stabilized carbocation), and the final products. The transition state connecting the reactants to the Wheland intermediate would also be located, and its energy would determine the activation energy of the reaction. These calculations can help predict the regioselectivity of the substitution, i.e., whether the nitro group will add at the ortho or para position relative to the hydroxyl group.

Furthermore, computational methods can be used to study reactions involving the cyclopropyl ring. The strained three-membered ring can undergo ring-opening reactions under certain conditions. researchgate.net Theoretical calculations can model the mechanism of such a reaction, determining whether it proceeds through a concerted or a stepwise pathway. escholarship.orgresearchgate.net The influence of the phenolic and methyl substituents on the stability of the cyclopropyl ring and the activation energy for its opening can also be assessed.

The following table outlines key parameters that would be calculated in a typical computational mechanistic study of a hypothetical reaction of this compound.

ParameterDescription
ΔGGibbs free energy change, indicating the spontaneity of the reaction.
ΔHEnthalpy change, indicating whether the reaction is exothermic or endothermic.
EₐActivation energy, representing the energy barrier that must be overcome for the reaction to occur.
Transition State GeometryThe molecular structure at the highest point on the reaction pathway, providing insight into the mechanism.

By analyzing these parameters, a detailed understanding of the reaction mechanism at a molecular level can be achieved, guiding experimental efforts and the design of new synthetic routes.

Q & A

Q. What advanced techniques resolve crystallographic ambiguities in this compound polymorphs?

  • Methodology : Perform single-crystal XRD with synchrotron radiation for high-resolution data. Compare to PXRD patterns and solid-state NMR (¹³C CP/MAS) to distinguish polymorphs. Use Hirshfeld surface analysis to map intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.